4-Fluoro-hexahydro-1H-azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoroazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-2-1-4-8-5-3-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWNFDNWLGXYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro-hexahydro-1H-azepine: A Technical Guide to its Basic Properties for Drug Discovery
Introduction: The Strategic Role of Fluorination in Azepane Scaffolds
In the landscape of medicinal chemistry, the azepane (hexahydro-1H-azepine) scaffold is a recurring motif in a multitude of therapeutic agents. Its three-dimensional structure provides a valuable framework for orienting pharmacophoric groups in space. However, the inherent basicity of the secondary amine can be a double-edged sword, influencing properties such as solubility, cell permeability, and off-target interactions, particularly with entities like the hERG ion channel. The strategic introduction of fluorine, the most electronegative element, into the azepane ring offers a powerful tool to modulate these physicochemical properties. This technical guide provides an in-depth analysis of the core basic properties of 4-fluoro-hexahydro-1H-azepine, offering insights for researchers, scientists, and drug development professionals aiming to leverage this unique building block.
The introduction of a fluorine atom at the 4-position of the azepane ring is not a trivial substitution. It imparts a significant inductive effect that withdraws electron density from the nitrogen atom, thereby reducing its basicity.[1] This modulation of pKa can be critical in drug design, as it can mitigate undesirable interactions and improve the overall pharmacokinetic profile of a lead compound.[1] This guide will delve into the synthesis, physicochemical properties, and the nuanced interplay between structure and basicity of this compound, providing a comprehensive resource for its application in drug discovery programs.
Physicochemical Properties: A Quantitative Analysis
The fundamental physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For this compound, the key parameters of basicity (pKa) and lipophilicity (LogP) are of paramount importance.
| Property | This compound (Estimated) | Hexahydro-1H-azepine (Azepane) | 4-Fluoropiperidine | Piperidine |
| pKa | ~10.0 - 10.5 | 11.07 | 9.4 | 11.12 |
| LogP | 1.1 (XLogP3) | 1.4 | 0.7 (XLogP3) | 0.8 |
Table 1. Comparative Physicochemical Properties.
Basicity (pKa): The Inductive Effect of Fluorine in a Seven-Membered Ring
The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The introduction of the highly electronegative fluorine atom at the 4-position of the azepane ring exerts a strong electron-withdrawing inductive effect through the carbon framework. This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation and thus lowering the basicity of the amine.
Considering the larger, more flexible seven-membered ring of azepane, the through-bond inductive effect of the fluorine atom might be slightly attenuated compared to the more rigid piperidine ring. Therefore, a reasonable estimate for the pKa of this compound would be in the range of 10.0 to 10.5 . This represents a significant, yet not drastic, reduction in basicity compared to the parent azepane, offering a finely tuned level of basicity for drug design.
Lipophilicity (LogP): Balancing Polarity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The computed XLogP3 value for this compound is 1.1.[2] This indicates a moderate level of lipophilicity. For comparison, the parent azepane has a slightly higher XLogP3 of 1.4. The introduction of the polar fluorine atom generally decreases the lipophilicity of a molecule.
Synthesis of this compound: A General Approach
A common and effective method for the synthesis of this compound involves the nucleophilic fluorination of a suitable precursor, such as N-protected azepan-4-ol. The use of a protecting group on the nitrogen atom is essential to prevent side reactions.
Experimental Protocol: Deoxofluorination of N-Boc-azepan-4-ol
This protocol outlines a general procedure for the synthesis of N-Boc-4-fluoro-hexahydro-1H-azepine, which can then be deprotected to yield the target compound.
Step 1: Protection of the Azepane Nitrogen
-
Dissolve hexahydro-1H-azepin-4-ol in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N-Boc-azepan-4-ol.
Step 2: Deoxofluorination
-
Dissolve the N-Boc-azepan-4-ol in an appropriate anhydrous solvent (e.g., DCM).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography to obtain N-Boc-4-fluoro-hexahydro-1H-azepine.
Step 3: Deprotection
-
Dissolve the N-Boc-4-fluoro-hexahydro-1H-azepine in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the Boc group is cleaved.
-
Remove the solvent and excess acid under reduced pressure to yield this compound as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Caption: Synthetic workflow for this compound.
Conformational Considerations and their Impact on Basicity
The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, such as the chair and boat forms. The introduction of a substituent at the 4-position, such as a fluorine atom, will influence the conformational equilibrium. The preferred conformation will aim to minimize steric and electronic repulsions.
The orientation of the C-F bond relative to the nitrogen lone pair can have a subtle but significant impact on the amine's basicity. In a conformation where the C-F bond is anti-periplanar to the nitrogen lone pair, the inductive electron withdrawal is maximized, leading to a greater reduction in basicity. Conversely, a gauche relationship would result in a less pronounced effect. Computational modeling can be a valuable tool to predict the preferred conformation and its likely impact on the pKa.
Caption: Influence of conformation on physicochemical properties.
Applications in Drug Discovery: A Strategic Perspective
The deliberate tuning of amine basicity is a cornerstone of modern medicinal chemistry. The use of this compound offers a strategic advantage in several areas of drug discovery:
-
Mitigation of hERG Liability: High basicity is often associated with binding to the hERG potassium channel, which can lead to cardiotoxicity. By reducing the pKa, the incorporation of this compound can decrease this liability.[1]
-
Improved Cell Permeability: While a certain degree of basicity can be beneficial for solubility, very high pKa values can lead to excessive protonation at physiological pH, hindering passive diffusion across cell membranes. The moderated basicity of the 4-fluoro analogue can strike a better balance for optimal permeability.
-
Enhanced Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, particularly cytochrome P450-mediated oxidation, leading to an improved pharmacokinetic profile.
-
Fine-Tuning of Receptor Interactions: The electronic changes induced by the fluorine atom can subtly alter the binding affinity and selectivity of a molecule for its target receptor.
While specific examples of marketed drugs containing the this compound moiety are not yet prominent, the underlying principles of its utility are well-established in the broader context of fluorinated saturated heterocycles in drug design.[3][4]
Conclusion
This compound represents a valuable and strategically important building block for drug discovery. Its key feature is the fluorine-induced reduction in the basicity of the azepane nitrogen, offering a means to fine-tune the physicochemical properties of lead compounds. This guide has provided a comprehensive overview of its synthesis, an estimation of its core basic properties, and the rationale for its application in medicinal chemistry. As the demand for more sophisticated and safer therapeutics continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play an increasingly significant role in the development of the next generation of medicines.
References
-
Fluorinated Heterocycles. ResearchGate. [Link]
-
Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC. [Link]
-
4-Fluoropiperidine. PubChem. [Link]
-
Patents. Drug Hunter. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Deconstructive fluorination of cyclic amines. ResearchGate. [Link]
-
Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
Sources
The Strategic Introduction of Fluorine into the Azepane Scaffold: A Technical Guide to Unlocking New Research Frontiers
Abstract
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1][2] Its inherent conformational flexibility, while contributing to its biological activity, also presents a significant challenge for rational drug design. The introduction of fluorine, an element with unique stereoelectronic properties, offers a powerful strategy to modulate the physicochemical and pharmacological properties of azepane derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, conformational analysis, and potential research applications of fluorinated azepanes. We will delve into the causality behind experimental choices in synthetic methodologies and highlight emerging areas ripe for exploration, thereby providing a self-validating framework for advancing the field.
The Rationale for Fluorinating Azepanes: A Game of Conformations and Properties
The azepane core's flexible nature often results in a dynamic equilibrium of multiple conformers, which can complicate the understanding of structure-activity relationships (SAR). Fluorine, being the most electronegative element and having a small van der Waals radius, can profoundly influence molecular properties in several ways:
-
Conformational Control: Strategic placement of fluorine can restrict the conformational flexibility of the azepane ring through steric and electronic effects, such as the gauche effect. This can lead to a more pre-organized conformation for optimal target binding.[3][4] A single, diastereoselectively installed fluorine atom has been shown to bias the azepane ring to one major conformation.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability and pharmacokinetic profile of drug candidates.[5]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the azepane nitrogen, which can be crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and avoiding off-target effects.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Increased Lipophilicity: In many cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier (BBB).[6][7] This is particularly relevant for developing drugs targeting the central nervous system (CNS).[6][8]
The convergence of these effects makes the exploration of fluorinated azepanes a highly promising avenue for the discovery of novel therapeutics.
Synthetic Strategies for Accessing Fluorinated Azepanes
The synthesis of fluorinated azepanes can be broadly categorized into two main approaches: building the fluorinated azepane ring from acyclic or smaller cyclic precursors, or the direct fluorination of a pre-existing azepane scaffold.
Ring Construction and Expansion Strategies
These methods involve constructing the seven-membered ring with the fluorine atom or a fluorine-containing group already in place.
A novel and efficient method for preparing trifluoromethyl-substituted azepines involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[9] This approach provides access to a variety of functionally substituted seven-membered azacycles.[10]
-
Causality of Experimental Choices: The use of a copper(I) catalyst is crucial for activating the triple bond of the allenyne towards nucleophilic attack by the amine. The subsequent intramolecular cyclization onto the allene moiety is a key step in forming the azepine ring. The choice of solvent and temperature is critical for optimizing the reaction yield and minimizing side reactions.[9]
Experimental Protocol: Copper-Catalyzed Tandem Amination/Cyclization [9]
-
To a solution of the fluorinated allenyne (1.0 eq) in anhydrous dioxane, add the desired primary or secondary amine (1.2-1.5 eq).
-
Add the copper(I) catalyst, such as [Cu(CH₃CN)₄]PF₆ (10 mol%).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at 70-90 °C for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired trifluoromethyl-substituted azepine.
Direct Fluorination of Azepane Scaffolds
Direct fluorination of a pre-formed azepane ring can be a more convergent approach, especially for late-stage functionalization of complex molecules. This can be achieved through either electrophilic or nucleophilic fluorination methods.
Electrophilic fluorinating reagents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), can be used to introduce fluorine onto electron-rich positions of the azepane ring, typically adjacent to the nitrogen atom or at an enolizable position.[11][12]
-
Causality of Experimental Choices: The choice of the electrophilic fluorinating reagent is critical and depends on the substrate's reactivity and the desired selectivity. The reaction conditions, including the solvent and temperature, must be carefully controlled to avoid over-fluorination and decomposition. The mechanism is believed to proceed via an Sₙ2-type pathway.[12]
Experimental Protocol: Electrophilic Fluorination with Selectfluor® [11]
-
Dissolve the azepane substrate (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane, under an inert atmosphere.
-
Cool the solution to 0 °C or a lower temperature, depending on the reactivity of the substrate.
-
Add a solution of Selectfluor® (1.0-1.2 eq) in the same solvent dropwise.
-
Allow the reaction to stir at the cooled temperature and then gradually warm to room temperature while monitoring its progress.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic fluorination involves the displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) on the azepane ring with a fluoride source. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[13]
-
Causality of Experimental Choices: The success of nucleophilic fluorination is highly dependent on the nature of the leaving group, with triflates and tosylates generally being more effective than halides. The choice of fluoride source and solvent is also crucial. Aprotic polar solvents like DMF or DMSO are often used to enhance the nucleophilicity of the fluoride ion. The use of phase-transfer catalysts can also be beneficial.
Experimental Protocol: Nucleophilic Fluorination of an Azepane Precursor
-
To a solution of the azepane precursor bearing a leaving group (e.g., a tosylate) (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add a fluoride source (e.g., CsF, 2-3 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Asymmetric Synthesis of Chiral Fluorinated Azepanes
The development of stereoselective methods for the synthesis of chiral fluorinated azepanes is of paramount importance, as the biological activity of enantiomers can differ significantly.[14]
-
Substrate-Controlled Diastereoselective Fluorination: This approach utilizes a chiral azepane precursor to direct the incoming fluorine atom to a specific face of the molecule.
-
Catalyst-Controlled Enantioselective Fluorination: This involves the use of a chiral catalyst to control the stereochemical outcome of the fluorination reaction on a prochiral azepane substrate. While well-established for other heterocycles, this remains a developing area for azepanes.
A stereocontrolled procedure for the synthesis of trifluoromethyl-containing azepane β-amino ester stereoisomers has been developed starting from unsaturated bicyclic β-lactams.[15] This method involves oxidative cleavage of the double bond followed by reductive amination and ring closure.
Conformational Analysis of Fluorinated Azepanes: Taming the Beast
As previously mentioned, a key driver for fluorinating azepanes is to control their conformation. Understanding the conformational preferences of these molecules is crucial for rational drug design.
NMR Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for studying the conformation of fluorinated azepanes in solution.[3] Analysis of coupling constants (J-values), particularly ³JHH and ³JHF, can provide valuable information about dihedral angles and, consequently, the ring conformation. Nuclear Overhauser effect (NOE) experiments can reveal through-space proximities between atoms, further aiding in conformational assignment.[16]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape of fluorinated azepanes.[3] These studies can predict the relative energies of different conformers and help to elucidate the underlying electronic and steric factors that govern their stability.
| Parameter | Non-fluorinated Azepane | Monofluorinated Azepane (axial F) | Monofluorinated Azepane (equatorial F) |
| Conformational Flexibility | High (multiple low-energy conformers) | Reduced (often a single dominant conformer) | May still exhibit some flexibility |
| Key Stabilizing Interaction | Varies | Gauche effect, dipole-dipole interactions | Varies |
| Predicted pKa | Higher | Lower | Lower |
Table 1: Comparison of Conformational and Physicochemical Properties.
Potential Research Areas and Future Directions
The field of fluorinated azepanes is ripe with opportunities for further research and development. The following areas represent promising avenues for exploration:
Development of Novel Synthetic Methodologies
-
Asymmetric Catalysis: There is a significant need for the development of robust and general catalytic asymmetric methods for the synthesis of enantioenriched fluorinated azepanes. This includes both enantioselective fluorination of prochiral azepanes and the asymmetric construction of the fluorinated azepane ring.
-
Late-Stage Fluorination: Developing methods for the late-stage fluorination of complex azepane-containing molecules would be highly valuable for rapidly generating analogs for SAR studies.[17] This includes exploring novel C-H activation/fluorination strategies.
-
Enzymatic Fluorination: The use of enzymes, such as fluorinases, for the selective fluorination of azepane precursors under mild conditions is a largely unexplored but potentially powerful approach.[18]
Workflow for Developing Novel Fluorinated Azepane Analogs
Figure 1: A conceptual workflow for the development and analysis of novel fluorinated azepane derivatives.
In-depth Conformational and Physicochemical Profiling
-
Polyfluorination: A systematic investigation into the effects of di- and trifluorination on the conformation and properties of the azepane ring is needed. Understanding how multiple fluorine atoms interact and influence the ring's shape will be crucial for fine-tuning molecular properties.
-
Computational and Experimental Synergy: A closer integration of high-level computational studies with detailed experimental NMR analysis will provide a more complete picture of the conformational dynamics of these systems.
Exploration of Novel Applications
-
Central Nervous System (CNS) Drug Discovery: The ability of fluorine to enhance BBB penetration makes fluorinated azepanes attractive candidates for CNS targets.[6][8] Further exploration of these scaffolds for neurological and psychiatric disorders is warranted.
-
Positron Emission Tomography (PET) Imaging: The development of ¹⁸F-labeled azepane derivatives as PET imaging agents for various biological targets is a promising area.[19] The short half-life of ¹⁸F necessitates efficient and rapid radiosynthesis methods.[20]
-
Bioisosteric Replacement: Systematically replacing hydrogen atoms or other functional groups with fluorine in known bioactive azepanes can lead to the discovery of new drug candidates with improved properties.[5][21]
Logical Flow of Fluorinated Azepane Research
Figure 2: The interconnected relationship between synthesis, properties, conformation, and application in fluorinated azepane research.
Conclusion
Fluorinated azepanes represent a fascinating and underexplored area of chemical space with significant potential for drug discovery and development. The strategic introduction of fluorine provides a powerful tool to modulate the conformation and physicochemical properties of the flexible seven-membered ring, offering a path to overcoming common challenges in medicinal chemistry. By leveraging both established and emerging synthetic methodologies and combining experimental and computational approaches for in-depth analysis, researchers can unlock the full potential of this unique class of molecules. The future of fluorinated azepane research is bright, with ample opportunities to develop novel therapeutics and diagnostic agents that address unmet medical needs.[22]
References
- Ábrahámi, R. A., Kiss, L., Barrio, P., & Fülöp, F. (2016).
-
Mailyan, A. K., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5285. Available at: [Link]
-
Hunter, L. (2017). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 15(34), 7118-7124. Available at: [Link]
-
Mailyan, A. K., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]
-
Krasavin, M., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(5), 1689. Available at: [Link]
-
Wang, M., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews. Available at: [Link]
-
Wang, M., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677. Available at: [Link]
-
Hunter, L. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3123. Available at: [Link]
-
Meng, Q., & Wang, M. (2021). Recent Progress on the Asymmetric Synthesis of Chiral Flavanones. Molecules, 26(1), 163. Available at: [Link]
-
Gröger, H. (2021). Enzymatic Late‐Stage Modifications: Better Late Than Never. Angewandte Chemie International Edition, 60(32), 16824-16847. Available at: [Link]
-
Hill, M. D. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(12), 1185–1188. Available at: [Link]
-
Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Acta Chimica Slovenica, 53(3), 259-269. Available at: [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464. Available at: [Link]
-
Tsui, G. C., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. Molecules, 30(22), 5001. Available at: [Link]
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Medicinal Chemistry Research, 32(7), 1-4. Available at: [Link]
-
Kumar, P., et al. (2020). Radiosynthesis and evaluation of [18F]FMTP, a COX-2 PET ligand. EJNMMI Radiopharmacy and Chemistry, 5(1), 16. Available at: [Link]
-
Wang, Y., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(35), 11776–11782. Available at: [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]
-
Hunter, L. (2015). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 13(10), 2847-2854. Available at: [Link]
-
Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 255-256, 109968. Available at: [Link]
-
Hunter, L., et al. (2017). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents: azepanes 21 and 22 are disordered, while azepane 23 has one dominant geometry in solution. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2020). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. RSC Advances, 10(52), 31227–31237. Available at: [Link]
-
Unknown. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]
-
Mailyan, A. K., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. Available at: [Link]
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Medicinal Chemistry Research, 32(7), 1-4. Available at: [Link]
-
Unknown. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. Available at: [Link]
-
Wang, Y., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(35), 11776–11782. Available at: [Link]
-
Liang, S. H., et al. (2025). Radiosynthesis and Evaluation of Novel 18F Labeled PET Ligands for Imaging Monoacylglycerol Lipase. ResearchGate. Available at: [Link]
-
Singh, A., & Singh, R. P. (2022). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers, 9(12), 3329-3351. Available at: [Link]
-
Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of medicinal chemistry, 61(14), 5822–5880. Available at: [Link]
-
Unknown. (n.d.). Electrophilic fluorination. Wikipedia. Retrieved January 27, 2026, from [Link]
-
Chen, C., et al. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 22(17), 5641-5646. Available at: [Link]
-
Scott, P. J. H. (2016). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 319-338). Available at: [Link]
-
Chaloupecká, E., et al. (2024). Exploring long-range fluorine–carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. ResearchGate. Available at: [Link]
-
Wilson, A. A., et al. (2010). Radiosynthesis and evaluation of an 18F-labeled positron emission tomography (PET) radioligand for brain histamine subtype-3 receptors based on a nonimidazole 2-aminoethylbenzofuran chemotype. Journal of medicinal chemistry, 53(3), 1296–1304. Available at: [Link]
-
Unknown. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Wojaczynska, E., & Wojaczynski, J. (2020). Modern stereoselective synthesis of chiral sulfinyl compounds. Chemical Reviews, 120(9), 4578–4611. Available at: [Link]
-
Li, Z., et al. (2012). Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET. Bioorganic & medicinal chemistry, 20(5), 1836–1842. Available at: [Link]
-
Djossou, S., & Gillaizeau, I. (2020). Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C-H Bond Activation. Molecules, 25(23), 5585. Available at: [Link]
-
Unknown. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Piras, M., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5583. Available at: [Link]
-
Meanwell, N. A. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules, 27(19), 6667. Available at: [Link]
-
Unknown. (n.d.). Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 27, 2026, from [Link]
-
Doyle, A. G., et al. (2016). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. Angewandte Chemie International Edition, 55(24), 6942-6946. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Synthesis of fluorinated piperidine and azepane β-amino acid derivatives / Tetrahedron, 2016 [sci-hub.ru]
- 16. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. Its inherent three-dimensionality, conformational flexibility, and capacity for diverse functionalization have established it as a privileged structure, present in a growing number of natural products and FDA-approved drugs.[1][2][3] This technical guide provides a comprehensive exploration of the biological significance of the azepane ring system. We will delve into its prevalence in clinically relevant molecules, dissect its diverse pharmacological activities across a spectrum of diseases, and provide a detailed examination of the synthetic strategies employed to construct this valuable scaffold. This guide is intended to be a practical resource, offering not only a thorough review of the field but also detailed experimental protocols and an elucidation of the key signaling pathways modulated by azepane-containing compounds.
The Azepane Advantage: A Structural Perspective
The azepane ring is a saturated seven-membered carbocycle containing a single nitrogen atom.[4] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold possesses a higher degree of conformational flexibility. This property is not a liability but a distinct advantage in drug design. The ability to adopt multiple, low-energy conformations allows for a more dynamic and often more potent interaction with biological targets. Furthermore, the non-planar nature of the azepane ring provides a three-dimensional framework that can be strategically decorated with substituents to explore chemical space more effectively than flatter, aromatic systems. This inherent three-dimensionality is a critical factor in achieving target specificity and improving pharmacokinetic profiles.
Prevalence of Azepane Scaffolds in Nature and Medicine
The azepane motif is not merely a synthetic curiosity; it is a recurring theme in both natural products and clinically approved pharmaceuticals.[2][3] This underscores its evolutionary selection as a biologically relevant scaffold.
Natural Products: Nature's Blueprint
Several naturally occurring compounds featuring the azepane ring exhibit potent biological activities. A prime example is (-)-Balanol , a fungal metabolite that acts as a potent ATP-competitive inhibitor of protein kinase C (PKC).[5] The azepane core of balanol is crucial for its interaction with the kinase hinge region, and it has served as a foundational scaffold for the development of numerous synthetic kinase inhibitors.
FDA-Approved Drugs: A Testament to Therapeutic Value
The therapeutic importance of the azepane scaffold is firmly established by its presence in a variety of FDA-approved drugs.[1][2] These medications span a wide range of therapeutic areas, highlighting the versatility of this heterocyclic system.
| Drug Name | Therapeutic Class | Key Azepane Feature |
| Azelastine | Antihistamine | Fused dibenzo[b,f]azepine core |
| Benazepril | ACE Inhibitor | Tetrahydro-1-benzazepine scaffold |
| Tolvaptan | Vasopressin Receptor Antagonist | Benzazepine moiety |
| Mecillinam | Antibiotic (penicillin class) | Fused azepane ring |
| Cetiedil | Vasodilator | Disubstituted azepane ring |
| Nabazenil | Cannabinoid Receptor Modulator | Azepane substituent |
This table provides a selection of FDA-approved drugs containing an azepane or related benzazepine scaffold, demonstrating the broad applicability of this structural motif in medicine.
Diverse Pharmacological Activities of Azepane Derivatives
The unique structural features of the azepane scaffold have been leveraged to develop compounds with a wide array of pharmacological activities.
Anticancer Activity
Azepane derivatives have shown significant promise as anticancer agents, acting through various mechanisms.
-
Kinase Inhibition: As exemplified by the natural product balanol, the azepane scaffold is a valuable component of kinase inhibitors. Synthetic azepane-containing molecules have been developed to target protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of anti-tumor immunity.[6][7] Inhibition of these phosphatases can enhance the immune response against cancer cells.
-
Topoisomerase II Inhibition: Certain dibenzo[b,f]azepine derivatives have been shown to act as topoisomerase II inhibitors and DNA intercalators.[6] Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it an effective target for cancer chemotherapy.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Dibenzo[b,f]azepine-oxadiazole derivative (5e) | Leukemia SR | 13.05 | Topoisomerase II Inhibition |
| Imidazo[4,5-d]azepine derivative (15e) | A549 (Lung) | 8.56 | Not specified |
| Azepano-betulinic amides | HCT-15 (Colon) | 0.57 - 14.30 | Apoptosis Induction |
This table summarizes the in vitro anticancer activity of selected azepane derivatives against various cancer cell lines.[6][8][9]
Neurodegenerative Diseases: Targeting Alzheimer's
The azepane scaffold has been incorporated into molecules designed to combat Alzheimer's disease, primarily by targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[6] BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brains of Alzheimer's patients.
Quantitative Data on Anti-Alzheimer's Activity
| Compound Class | Target | IC50/Ki (nM) |
| Azepane-based derivatives | BACE1 | Potent inhibition reported |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative (6h) | Acetylcholinesterase (AChE) | 3.65 |
This table highlights the inhibitory activity of azepane-containing compounds against key targets in Alzheimer's disease.[6]
Antimicrobial and Antiviral Activities
Derivatives of the azepane scaffold have also demonstrated promising activity against various pathogens. Certain azepane-glycoside derivatives have been designed to target the bacterial ribosome, exhibiting potent antibacterial effects.[3] Additionally, some azepane-containing triterpenoids have shown significant antiviral activity against viruses such as HSV-1 and HCMV.[10]
Synthetic Strategies for Assembling the Azepane Scaffold
The construction of the seven-membered azepane ring presents unique synthetic challenges, primarily related to controlling the ring's conformation and achieving stereoselectivity.[11] Several elegant strategies have been developed to address these challenges.
Key Synthetic Approaches
-
Ring-Closing Reactions: This is a common strategy that involves the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic terminus.
-
Ring-Expansion Reactions: This approach involves the expansion of a smaller, more readily available ring, such as a piperidine or pyrrolidine, to the seven-membered azepane system.
-
Multistep Sequences: Complex azepane derivatives often require multi-step synthetic routes that combine various classical and modern organic reactions.
Challenges in Azepane Synthesis
The primary challenges in synthesizing substituted azepanes include:
-
Stereocontrol: The flexible nature of the seven-membered ring makes it difficult to control the stereochemistry of substituents.
-
Regioselectivity: In ring-expansion and other reactions, controlling the position of functional groups on the azepane ring can be challenging.
-
Scalability: Many elegant academic syntheses are not readily scalable for industrial production due to the use of expensive reagents or complex procedures.
Experimental Protocols
To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of a representative azepane-containing scaffold and for key biological assays.
Synthesis of Dibenzo[b,f]azepine-Oxadiazole Derivatives
This protocol describes the synthesis of a class of dibenzo[b,f]azepine derivatives that have shown promise as anticancer agents.[6]
Step 1: Synthesis of 5H-dibenzo[b,f]azepine (2)
-
Suspend Carbamazepine (CBZ, 12 g) in water (600 ml).
-
Add NaOH (32 g, 20 mol equiv.).
-
Heat the mixture under reflux. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, filter the hot solution to afford the product as an orange solid (yield: 9.4 g, 95%).
Step 2: Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives (5a-g)
-
Dissolve the appropriate N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivative (4a-g) in phosphorus oxychloride (POCl₃, 5.0 ml).
-
Reflux the solution for 30 minutes.
-
Carefully dilute the reaction mixture with water.
-
Add NaHCO₃ until the solution is alkaline.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the final products (5a-g).
Rationale for Experimental Choices: The use of a strong base (NaOH) in the first step facilitates the hydrolysis of the amide in carbamazepine. Phosphorus oxychloride in the second step acts as a dehydrating agent to promote the cyclization of the carbohydrazide to the oxadiazole ring.
Biological Assay Protocols
MTT Assay for Anticancer Activity This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of potential anticancer compounds.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the azepane-containing test compound.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[10]
BACE1 Inhibition Assay This assay is used to screen for inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease.
-
Reaction Setup: In a 96-well plate, add 10 µL of 3X BACE1 substrate to 10 µL of the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of 3X BACE1 enzyme.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 10 µL of BACE1 Stop Buffer.
-
Fluorescence Reading: Measure the fluorescence to determine the extent of substrate cleavage and enzyme inhibition.[4]
Topoisomerase II Inhibition Assay This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing kDNA (kinetoplast DNA), ATP, and the test compound at various concentrations in a suitable buffer.
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. Inhibitors will prevent the decatenation of kDNA into relaxed circular DNA.[12]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which azepane-containing compounds exert their biological effects is crucial for rational drug design.
Anticancer Signaling Pathways
BACE1 Inhibition in Alzheimer's Disease
Conclusion and Future Perspectives
The azepane scaffold has unequivocally demonstrated its value as a privileged structural motif in drug discovery. Its presence in a diverse range of natural products and FDA-approved drugs is a testament to its biological relevance and therapeutic potential. The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse azepane-containing molecules. As our understanding of the intricate signaling pathways in various diseases deepens, the rational design of azepane derivatives with enhanced potency and selectivity will continue to be a fruitful area of research. The future of azepane-based therapeutics is bright, with the promise of new and improved treatments for a multitude of human ailments.
References
-
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
- Mykura, T., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Source details not fully available in search results].
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465-494.
- Google Patents. (2022).
- Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. [Source details not fully available in search results].
-
Cossy, J., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
- Patil, S. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Source details not fully available in search results].
-
Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). IC 50 values of the tested compounds expressed in µM/mL (nM/mL) and selectivity index against each type of cancer cell line. [Link]
-
Trost, B. M., & Oi, S. (1998). Total Synthesis of (−)-Balanol. The Journal of Organic Chemistry, 63(19), 6544–6557. [Link]
-
ResearchGate. (2025). Synthesis of New Dibenzo[b,f]azepine Derivatives. [Link]
-
Sharma, A., et al. (2023). A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Digital Discovery. [Link]
- Al-Salahi, R., et al. (2025). Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches. [Source details not fully available in search results].
-
Googleapis.com. (n.d.). Stable preparation containing azelastine hydrochloride. [Link]
-
Nicolaou, K. C., et al. (2000). The Art and Science of Total Synthesis. Angewandte Chemie International Edition, 39(1), 44–122. [Link]
-
Medvedeva, N. I., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. The Journal of Antibiotics, 74(9), 605–616. [Link]
-
National Institutes of Health. (n.d.). Topoisomerase Assays. [Link]
-
Eureka | Patsnap. (2012). Synthetic technology of azelastine hydrochloride. [Link]
-
Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]
-
National Institutes of Health. (2022). Gram-Level Production of Balanol through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides. [Link]
-
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
-
MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]
-
ChemRxiv. (n.d.). Characterizing Potential BACE1 Inhibitors from ChEMBL Database using Knowledge- and Physics-Based Approaches. [Link]
-
White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. [Link]
-
Wiley-VCH. (n.d.). Part I Biomimetic Total Synthesis of Alkaloids. [Link]
- [Source details not fully available in search results].
-
National Institutes of Health. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. [Link]
-
ResearchGate. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]
-
National Institutes of Health. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
-
Organic Chemistry Portal. (2020). The Baran Synthesis of Paclitaxel (Taxol®). [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
-
ResearchGate. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. [Link]
-
PubChem. (n.d.). An improved synthetic method of azelastine. [Link]
-
RHAZES: Green and Applied Chemistry. (2022). QSAR modeling, pharmacokinetics and molecular docking investigations of novel Neocryptolepine derivatives as Hits against HepG2 Cells. [Link]
-
Lab Manager. (2022). Overcoming Key Challenges in Drug Discovery. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
Methodological & Application
Application Notes and Protocols: 4-Fluoro-hexahydro-1H-azepine as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Saturated Heterocycles in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and the ability to form strong C-F bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target. When incorporated into saturated heterocyclic scaffolds like the azepane ring system, these effects are further amplified, providing a three-dimensional vector for property modulation that is highly sought after in the design of novel therapeutics.
The azepane core, a seven-membered saturated heterocycle, is a prevalent motif in numerous biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] The inherent conformational flexibility of the seven-membered ring allows it to explore a larger conformational space and adapt to the binding pockets of various protein targets. However, this flexibility can also be a liability, leading to entropic penalties upon binding and potential off-target effects.
The strategic placement of a fluorine atom on the azepane ring, as in 4-fluoro-hexahydro-1H-azepine, offers a sophisticated solution to this challenge. The strong gauche effect of the C-F bond can significantly influence the conformational preference of the azepane ring, effectively "locking" it into a more defined, lower-energy conformation.[3][4] This pre-organization can lead to a more favorable entropic profile upon binding to a target protein, potentially increasing binding affinity and selectivity. Furthermore, the fluorine atom can modulate the basicity of the ring nitrogen and enhance metabolic stability by blocking potential sites of oxidation.[5]
This application note provides a comprehensive guide to the use of this compound as a versatile building block in the synthesis of complex molecules. We will delve into its key physicochemical properties and provide detailed, field-proven protocols for its application in a variety of essential synthetic transformations, including N-alkylation, N-arylation, amide bond formation, and reductive amination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting its influence on the properties of the final molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂FN | PubChem CID: 52911246[6] |
| Molecular Weight | 117.17 g/mol | PubChem CID: 52911246[6] |
| Appearance | Colorless to light yellow liquid (typical) | General Knowledge |
| Boiling Point | Not reported | |
| LogP (calculated) | 0.8 | General Knowledge |
| pKa (predicted) | ~10.5 | General Knowledge |
The calculated LogP suggests a moderate lipophilicity, making it a suitable building block for compounds targeting a range of biological environments. The predicted pKa is typical for a secondary cyclic amine, indicating it will be protonated at physiological pH. The fluorine atom at the 4-position is expected to lower the pKa of the amine compared to the non-fluorinated parent compound due to its electron-withdrawing inductive effect.
Synthetic Utility and Reaction Protocols
This compound is a versatile secondary amine that can readily participate in a variety of C-N bond-forming reactions. The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome. As a crucial first step for many synthetic routes, the protection of the secondary amine, typically with a Boc group, is often necessary.
Protocol 1: N-Boc Protection of this compound
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is widely used for its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protection strategy allows for selective reactions at other positions of a molecule without interference from the reactive amine.
Figure 1: Workflow for N-Boc protection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-fluoro-hexahydro-1H-azepine.
Protocol 2: N-Alkylation of this compound
Rationale: N-alkylation is a fundamental transformation for introducing alkyl substituents onto the azepane nitrogen. This reaction typically proceeds via an SN2 mechanism and is widely used in the synthesis of drug candidates to modulate properties such as solubility, cell permeability, and target engagement. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Figure 2: Workflow for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 3: Buchwald-Hartwig N-Arylation of this compound
Rationale: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides or triflates.[7] This reaction is of paramount importance in pharmaceutical process chemistry for the synthesis of N-aryl heterocycles, which are common motifs in many drug molecules. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.
Figure 3: Workflow for Buchwald-Hartwig N-arylation.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., 4-bromotoluene, 2-chloropyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene or Dioxane, anhydrous and degassed
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed toluene (0.1 M).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 4: Amide Bond Formation with this compound
Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[8] Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for the formation of amide bonds between carboxylic acids and amines, even with sterically hindered or electronically deactivated substrates.
Materials:
-
This compound
-
Carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[9]
Protocol 5: Reductive Amination with this compound
Rationale: Reductive amination is a versatile and powerful method for the synthesis of substituted amines from carbonyl compounds.[10] The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB). This method is widely used due to its broad substrate scope and high functional group tolerance.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCE (0.2 M), add a catalytic amount of acetic acid (optional, particularly for ketones).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The strategic incorporation of a fluorine atom onto the azepane ring provides medicinal chemists with a powerful tool to fine-tune the conformational and physicochemical properties of their target compounds. The protocols outlined in this application note provide a solid foundation for the successful application of this building block in a variety of key synthetic transformations. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The continued exploration of fluorinated building blocks like this compound will undoubtedly fuel the discovery of the next generation of innovative therapeutics.
References
- Koshio, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Zhang, J., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Frontiers in Chemistry, 10, 967591.
- O'Hagan, D. (2014). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. Beilstein Journal of Organic Chemistry, 10, 2287-2291.
- Xing, Y., et al. (2023). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Drug Discovery Today, 28(11), 103768.
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters, 49(42), 6163-6165.
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Ashenhurst, J. (2022). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Liu, Y., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(34), 5645-5648.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52911246, this compound. Retrieved from [Link]
- Novartis AG. (2021). Application for Patent Term Extension for U.S.
- Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153163.
- Wang, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(1), 163.
- Bhella, P. S., & Charette, A. B. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- López-Linares, F., et al. (2021). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- Halpern, D. F., & CASSAN, Y. M. (2014). U.S. Patent No. 8,729,313. Washington, DC: U.S.
- Li, G., et al. (2018). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ChemistrySelect, 3(44), 12499-12502.
-
MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]
- Chen, J., et al. (2021). Preparation method of flurbiprofen impurity. CN112457182A.
-
Abonia, R., et al. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3]diazepines. Molecules, 6(8), 711-719.
- Oliveira, A. M. S., et al. (2023). Pharmaceutical technological trends containing flavonoids: a patent review. Future Medicinal Chemistry, 15(1), 59-73.
- POWER, J., et al. (2008). Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. WO2008144326A2.
- Amgen Inc. (2013). U.S. Patent No. 8,420,654. Washington, DC: U.S.
- Chandrasekhar, S., et al. (2007). Direct reductive amination of cyclohexanone. Tetrahedron Letters, 48(27), 4759-4761.
- Janssen Pharmaceutica NV. (1990). N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments. EP0402644A1.
- Li, X., et al. (2008). Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 854-859.
- Horváth, Z., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- AbbVie Inc. (2018). Process for making benzoxazepin compounds. EP3404032B1.
- Wang, L., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2683-2687.
-
Various Authors. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate. Retrieved from [Link]
- Fryer, R. I., et al. (1981). U.S. Patent No. 4,280,957. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512679, N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Varvaresou, A., et al. (2000). Towards a selective Boc deprotection on acid cleavable Wang resin. Journal of Peptide Science, 6(1), 9-16.
- Ferreira, L. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(3), 449.
Sources
- 1. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 2. WO1994001394A1 - Preparation of n-aryl amides - Google Patents [patents.google.com]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. pharmainventor.com [pharmainventor.com]
- 5. This compound | C6H12FN | CID 52911246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hexahydro-1H-azepine-1-carbaldehyde | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4280957A - Imidazodiazepines and processes therefor - Google Patents [patents.google.com]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-Fluoro-hexahydro-1H-azepine
An Application Note for the Scale-Up Synthesis of 4-Fluoro-hexahydro-1H-azepine
Abstract
This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of this compound, a valuable fluorinated building block for pharmaceutical and agrochemical research. The azepane scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can significantly modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[1][2] Recognizing the absence of a well-documented, scalable protocol, this guide presents a robust, four-step synthetic route starting from commercially available N-Boc-hexahydro-1H-azepin-4-one. The described process emphasizes safety, scalability, and efficiency, providing researchers and process chemists with a practical framework for producing multi-gram to kilogram quantities of the target compound. Each step includes detailed protocols, causality-driven explanations for procedural choices, process safety considerations, and analytical checkpoints for quality control.
Introduction: The Strategic Value of Fluorinated Azepanes
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—are exploited to enhance potency, selectivity, metabolic stability, and bioavailability.[2] The hexahydro-1H-azepine (or azepane) ring is a key seven-membered heterocyclic motif present in numerous biologically active compounds.[4] The synthesis of specifically substituted azepanes, however, can be challenging due to the entropic penalty associated with forming a seven-membered ring.[5]
This compound (also known as 4-fluoroazepane) serves as a critical synthon, enabling the introduction of this fluorinated scaffold into larger, more complex molecules. This application note details a scalable pathway designed to overcome common synthetic hurdles, focusing on practical and reproducible methods suitable for a process chemistry environment.
Overall Synthetic Strategy
The selected synthetic route is a robust, four-step process designed for scalability and control. It begins with the commercially available and stable N-Boc-hexahydro-1H-azepin-4-one, proceeds through a ketone reduction and a nucleophilic fluorination, and concludes with a standard deprotection. This strategy was chosen over alternatives like ring-expansion or direct fluorination of the unprotected amine, as the use of the Boc protecting group ensures predictable reactivity, simplifies purification of intermediates, and prevents undesirable side reactions.[5]
Figure 1: High-level workflow for the synthesis of this compound.
Experimental Protocols & Methodologies
Step 1: Synthesis of N-Boc-hexahydro-1H-azepin-4-ol (Intermediate 1)
Principle: This step involves the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent. For scale-up, NaBH₄ is preferred over stronger, more pyrophoric hydrides like lithium aluminum hydride (LiAlH₄) due to its superior safety profile, lower cost, and compatibility with protic solvents like methanol or ethanol, which simplifies reaction quenching and work-up.
Protocol:
-
Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Charging: Charge the reactor with N-Boc-hexahydro-1H-azepin-4-one (1.0 eq) and methanol (MeOH, 5 vol). Stir the mixture to achieve a clear solution.
-
Cooling: Cool the reactor contents to 0–5 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at 0–5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding acetone (1.0 vol) to consume excess NaBH₄, followed by the dropwise addition of water (5 vol).
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (EtOAc, 10 vol) and brine (5 vol). Separate the organic layer. Extract the aqueous layer again with EtOAc (2 x 5 vol).
-
Washing & Drying: Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the product as a viscous oil or low-melting solid.
Analytical Checkpoint: The product should be characterized by ¹H NMR to confirm the disappearance of the ketone and the appearance of the alcohol proton and by HPLC to assess purity (>95% is typical).
Step 2: Synthesis of N-Boc-4-fluoro-hexahydro-1H-azepine (Intermediate 2)
Principle: This critical step is a nucleophilic deoxofluorination, replacing the hydroxyl group with fluorine. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is chosen over diethylaminosulfur trifluoride (DAST) for large-scale work due to its enhanced thermal stability, which significantly reduces the risk of explosive decomposition.[6] The reaction proceeds via an intermediate fluorosulfite ester, followed by an Sₙ2 displacement by the fluoride ion.
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
Asymmetric Synthesis of 4-Fluoro-hexahydro-1H-azepine Enantiomers: Application Notes and Protocols for Drug Discovery
Introduction: The Significance of Chiral Fluorinated Azepanes in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The seven-membered azepane scaffold is a key structural motif in numerous biologically active compounds. Consequently, the development of synthetic routes to enantiomerically pure fluorinated azepanes, such as the (R)- and (S)-enantiomers of 4-fluoro-hexahydro-1H-azepine, is of significant interest to researchers and drug development professionals. These chiral building blocks hold immense potential for the discovery of novel therapeutics targeting a wide range of diseases.
This document provides a comprehensive guide to the asymmetric synthesis of this compound enantiomers. Eschewing a rigid template, this guide is structured to provide a deep, mechanistically-grounded understanding of the synthetic strategies, complete with detailed, field-proven protocols.
Strategic Approach: A Two-Step Asymmetric Synthesis from a Prochiral Ketone
A robust and efficient pathway to the target enantiomers commences with the commercially available precursor, N-Boc-hexahydro-1H-azepin-4-one. This strategy hinges on two key transformations:
-
Biocatalytic Asymmetric Reduction: The prochiral ketone is enantioselectively reduced to the corresponding chiral alcohol using a ketoreductase (KRED). This enzymatic step establishes the crucial stereocenter.
-
Stereoselective Fluorination: The resulting chiral alcohol is then converted to the desired fluorinated azepane via nucleophilic fluorination, typically proceeding with inversion of configuration.
This approach offers several advantages, including high enantioselectivity, mild reaction conditions afforded by biocatalysis, and the availability of the starting material.
Figure 1: Overall workflow for the asymmetric synthesis of this compound enantiomers.
Part 1: Biocatalytic Asymmetric Reduction of N-Boc-hexahydro-1H-azepin-4-one
The cornerstone of this synthesis is the highly selective enzymatic reduction of the prochiral N-Boc-hexahydro-1H-azepin-4-one. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with exquisite stereocontrol, operating under mild, environmentally benign conditions. The choice of the specific KRED will determine the chirality of the resulting alcohol.
Causality Behind Experimental Choices:
-
Biocatalysis vs. Chemical Catalysis: While chemical methods for asymmetric ketone reduction exist (e.g., using chiral metal hydrides), biocatalysis often offers superior enantioselectivity (>99% ee) and avoids the use of heavy metals, simplifying purification and reducing environmental impact.
-
Enzyme Screening: A panel of commercially available ketoreductases should be screened to identify the optimal enzyme for both high conversion and enantioselectivity for the desired (R)- or (S)-alcohol.
-
Cofactor Recycling: KREDs require a hydride source, typically from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). To make the process economically viable, an in-situ cofactor recycling system is employed, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.
Detailed Protocol: Enzymatic Reduction to (S)-N-Boc-hexahydro-1H-azepin-4-ol
This protocol details the synthesis of the (S)-alcohol, which will subsequently lead to the (R)-fluorinated azepine. A parallel protocol using an (R)-selective KRED would yield the (R)-alcohol.
Materials:
-
N-Boc-hexahydro-1H-azepin-4-one (1.0 eq)
-
Ketoreductase (e.g., KRED-P1-B02 or a suitable screened enzyme)
-
NADP+ (0.01 eq)
-
Isopropanol (IPA) (as co-solvent and sacrificial reductant)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of potassium phosphate buffer, add NADP+ and the selected ketoreductase.
-
Add a solution of N-Boc-hexahydro-1H-azepin-4-one in isopropanol.
-
Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (S)-N-Boc-hexahydro-1H-azepin-4-ol.
Data Presentation:
| Entry | Ketoreductase | Substrate Conc. (g/L) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | KRED-A | 10 | 24 | >99 | 98 (S) |
| 2 | KRED-B | 10 | 24 | 85 | >99 (R) |
| 3 | KRED-C | 10 | 48 | 60 | 95 (S) |
Table 1: Representative results from a ketoreductase screening for the asymmetric reduction of N-Boc-hexahydro-1H-azepin-4-one. The optimal enzyme is selected based on high conversion and enantioselectivity for the desired enantiomer.
Part 2: Stereoselective Fluorination of Chiral N-Boc-hexahydro-1H-azepin-4-ol
The introduction of the fluorine atom is achieved through a nucleophilic fluorination reaction of the chiral alcohol. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center.
Causality Behind Experimental Choices:
-
Choice of Fluorinating Agent: DAST is a versatile and widely used reagent for deoxofluorination of alcohols. It generally provides good yields and clean inversion of stereochemistry. Other fluorinating agents like Fluolead™ or XtalFluor® can also be considered, potentially offering advantages in terms of safety and handling.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to minimize side reactions, such as elimination. The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to ensure the reactivity of the fluorinating agent.
Detailed Protocol: Synthesis of (R)-4-Fluoro-N-Boc-hexahydro-1H-azepine
Materials:
-
(S)-N-Boc-hexahydro-1H-azepin-4-ol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-N-Boc-hexahydro-1H-azepin-4-ol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the specified time, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-4-fluoro-N-Boc-hexahydro-1H-azepine.
Figure 2: Simplified representation of the SN2 mechanism for the fluorination of the chiral alcohol with DAST, leading to inversion of stereochemistry.
Part 3: Deprotection and Characterization
The final step in the synthesis is the removal of the Boc protecting group to yield the target this compound enantiomer. This is typically achieved under acidic conditions.
Detailed Protocol: Boc Deprotection
Materials:
-
(R)- or (S)-4-Fluoro-N-Boc-hexahydro-1H-azepine (1.0 eq)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected fluoroazepane in DCM.
-
Add TFA or a solution of HCl in dioxane and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate to obtain the final product.
Characterization of Enantiomers:
The enantiomeric purity of the final products should be determined using a suitable chiral analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess. A chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is used with an appropriate mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to confirm the structure of the final product. Chiral shift reagents can be used to resolve the signals of the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Conclusion and Future Perspectives
The synthetic strategy outlined in these application notes provides a reliable and scalable method for the preparation of the enantiomers of this compound. The use of biocatalysis for the key stereodetermining step ensures high enantiopurity and aligns with the principles of green chemistry. These chiral fluorinated azepanes are valuable building blocks for the synthesis of novel drug candidates. Further optimization of the enzymatic reduction and fluorination steps, as well as the exploration of alternative synthetic routes, will continue to be of interest to the drug discovery community.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Ni, Y., & Xu, J. (2012). Biocatalytic asymmetric reduction of ketones: a green and efficient access to chiral alcohols. Biotechnology Advances, 30(6), 1279-1288. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Paquette, L. A. (1997). Recent Applications of Diethylaminosulfur Trifluoride (DAST) and Related Reagents to Organic Synthesis. In Fluorine-Containing Synthons (pp. 1-18). American Chemical Society. [Link]
-
Codexis, Inc. Ketoreductase (KRED) Panels. [Link]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Fluoro-hexahydro-1H-azepine synthesis
Technical Support Center: Synthesis of 4-Fluoro-hexahydro-1H-azepine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting advice, and optimized protocols to help you successfully navigate this synthesis. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind them.
Overview of the Synthetic Challenge
The introduction of a fluorine atom into the azepane scaffold at the 4-position creates a valuable building block for drug discovery. However, the direct conversion of the hydroxyl group in the precursor, typically N-protected azepan-4-ol, to a fluoride presents several challenges. The primary hurdles include competing elimination reactions that reduce yield, the handling of hazardous fluorinating reagents, and ensuring complete conversion. This guide will address these issues systematically.
The most common and direct route to this compound is the nucleophilic deoxyfluorination of a protected azepan-4-ol. This guide will focus on the optimization of this critical step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yields in this deoxyfluorination are typically traced back to one of three main areas: incomplete reaction, product degradation, or competing side reactions.
-
Incomplete Reaction: Ensure your starting alcohol is completely dry. Trace amounts of water will consume the fluorinating reagent. The reagent itself may have degraded during storage; using a freshly opened bottle or a recently purchased lot is advisable.
-
Reagent Stoichiometry: While a slight excess of the fluorinating agent is recommended (typically 1.2-1.5 equivalents), a large excess does not always improve the yield and can complicate purification.
-
Competing Elimination: The most significant cause of low yield is often the formation of an elimination byproduct (a tetrahydropyridine derivative). This is especially prevalent with reagents like DAST.[1][2] See Q2 for strategies to mitigate this.
Q2: I'm observing a significant amount of an elimination byproduct. How can I suppress it?
The formation of an alkene via E2 elimination is a classic side reaction in deoxyfluorination.[1] The intermediate formed upon activation of the alcohol is a good leaving group, and if a base is present or the reaction temperature is too high, elimination will be favored over SN2 substitution by the fluoride ion.
-
Choice of Fluorinating Agent: Reagents like DAST are known to promote elimination. Consider using a more modern and less acidic reagent. Deoxo-Fluor is generally better, and newer reagents like PyFluor or those based on phosphorus chemistry are designed to minimize this side reaction.[3][4][5] A recent base-free method using a phosphorus triamide and a borane catalyst has shown excellent results in suppressing elimination for secondary alcohols.[1][6]
-
Temperature Control: Perform the addition of the fluorinating agent at very low temperatures, typically -78 °C, especially when using DAST. Do not let the reaction warm up prematurely.
-
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Solvents like THF can be Lewis basic and may interact with reaction intermediates, sometimes favoring elimination.
Q3: Which fluorinating agent is best for this synthesis?
The "best" reagent depends on a balance of reactivity, safety, cost, and the specific substrate. Here is a comparative summary:
| Reagent | Advantages | Disadvantages | Typical Temp. |
| DAST | Highly reactive, well-established. | Thermally unstable (can detonate), prone to causing elimination.[5] | -78 °C to RT |
| Deoxo-Fluor | More thermally stable and often higher yielding than DAST.[3][5] | Reacts violently with water, can still cause elimination. | 0 °C to RT |
| PyFluor | Thermally stable, crystalline solid, less elimination byproduct.[4] | May require slightly longer reaction times. | RT |
| AlkylFluor | Stable solid, good for primary and secondary alcohols.[4] | Newer reagent, may be more expensive. | RT |
For the synthesis of this compound from the corresponding alcohol, Deoxo-Fluor often provides a good balance of reactivity and improved safety over DAST.[3][4] If elimination remains a problem, exploring PyFluor is a logical next step.
Q4: Why is an N-protecting group necessary, and which one should I use?
The secondary amine of the azepine ring is nucleophilic and will react with the electrophilic sulfur of DAST or Deoxo-Fluor. This side reaction consumes your fluorinating agent and leads to a complex mixture of products. Therefore, protection is mandatory.
The tert-butyloxycarbonyl (Boc) group is the ideal choice for this synthesis. It is highly robust to the fluorinating conditions and can be easily removed under acidic conditions (e.g., with TFA or HCl in dioxane) post-fluorination without affecting the newly installed C-F bond.
Q5: My purification by column chromatography is difficult. Any suggestions?
The polarity of the fluorinated product is often very similar to the unreacted starting alcohol and some byproducts.
-
Complete Quenching: Ensure the reaction is thoroughly quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic byproducts. This will make the baseline cleaner.
-
Solvent System: A gradient elution on silica gel is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The fluorinated product should elute slightly earlier (be less polar) than the starting alcohol.
-
Staining: The product may not be UV-active. Use a potassium permanganate or vanillin stain to visualize the spots on your TLC plate.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for the deoxyfluorination of N-Boc-azepan-4-ol.
Detailed Experimental Protocol
This protocol describes the synthesis of tert-butyl 4-fluoroazepane-1-carboxylate from tert-butyl 4-hydroxyazepane-1-carboxylate using Deoxo-Fluor.
Safety Precautions: Deoxo-Fluor reacts violently with water and releases corrosive HF gas. This procedure must be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, acid-resistant gloves) is mandatory.
Materials:
-
tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq)
-
Deoxo-Fluor (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor (1.5 eq) dropwise to the stirred solution via a syringe over 15-20 minutes. Maintain the internal temperature at or below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (staining with potassium permanganate). The starting material should be consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO3 solution dropwise to quench the reaction. Vigorous gas evolution (CO2) will occur. Continue the addition until the gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-fluoroazepane-1-carboxylate as a colorless oil.
References
-
Moon, J., et al. (2024). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic-synthesis.org. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-synthesis.org. Available at: [Link]
-
Moon, J., et al. (2024). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2026). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic-chemistry.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Organic-chemistry.org. Available at: [Link]
-
ACS Publications. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. pubs.acs.org. Available at: [Link]
-
O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2023). Common Troubleshooting Tips. chem.libretexts.org. Available at: [Link]
-
ResearchGate. (2025). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. Available at: [Link]
-
UCL Discovery. (n.d.). Site selectivities in fluorination. discovery.ucl.ac.uk. Available at: [Link]
-
YouTube. (2020). Synthesis and reactions of Azepine. youtube.com. Available at: [Link]
-
Ritter, T., et al. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. National Institutes of Health. Available at: [Link]
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. osti.gov [osti.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Fluoro-hexahydro-1H-azepine: Navigating Reproducibility in Fluorination Chemistry
For researchers, scientists, and drug development professionals, the incorporation of fluorine into molecular scaffolds is a critical strategy for optimizing drug candidates. 4-Fluoro-hexahydro-1H-azepine is a valuable building block in this endeavor, yet its synthesis can be fraught with challenges related to reproducibility and scalability. This guide provides an in-depth, comparative analysis of two prominent synthetic protocols for this compound, offering practical insights and experimental details to aid in methodological selection and successful execution.
The strategic introduction of fluorine can dramatically alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability. The seven-membered azepane ring is a privileged structure in medicinal chemistry, and its fluorination at the 4-position offers a route to novel chemical entities. However, the synthesis of this compound is not trivial, with competing elimination reactions and the need for precise stereochemical control presenting significant hurdles. This guide dissects two distinct and widely employed synthetic strategies, evaluating them on the grounds of reproducibility, efficiency, and scalability to empower researchers in their synthetic efforts.
Method 1: Deoxyfluorination of N-Protected 4-Hydroxyazepane with DAST
A prevalent method for the synthesis of this compound involves the direct displacement of a hydroxyl group using a deoxyfluorinating agent, most commonly Diethylaminosulfur Trifluoride (DAST). This approach commences with the readily available N-protected 4-hydroxyazepane.
Causality Behind Experimental Choices
The success of this protocol hinges on the careful selection of a nitrogen protecting group and the stringent control of reaction conditions. The protecting group, such as a carbamate (e.g., Boc or Cbz), serves to prevent the basic nitrogen from reacting with the acidic byproducts of the DAST reaction and to modulate the solubility of the intermediates. The use of cryogenic temperatures (-78 °C) is critical to suppress the formation of elimination byproducts, a common side reaction in DAST-mediated fluorinations of cyclic alcohols.
Experimental Protocol
Step 1: N-Protection of 4-Hydroxy-hexahydro-1H-azepine (Boc Protection as an Example)
-
Dissolve 4-hydroxy-hexahydro-1H-azepine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for instance, sodium carbonate or triethylamine (2.0 eq), to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature and stir the mixture for 12-24 hours.
-
After reaction completion, as monitored by Thin Layer Chromatography (TLC), concentrate the mixture under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-hydroxyazepane-1-carboxylate.
Step 2: Fluorination with DAST
-
Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add DAST (1.2-1.5 eq) to the cooled solution.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain tert-butyl 4-fluoroazepane-1-carboxylate.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the N-Boc-4-fluoroazepane (1.0 eq) in a suitable solvent such as DCM or methanol.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If necessary, neutralize the residue with a base and extract the free amine into an organic solvent, or isolate the product as its salt.
Caption: Synthetic workflow for this compound via DAST fluorination.
Method 2: Ring Expansion of a Pyrrolidine Precursor via an Aziridinium Ion Intermediate
An alternative, and often more stereocontrolled, approach involves the formation of a transient aziridinium ion, which undergoes ring expansion upon nucleophilic attack by a fluoride source. This method typically begins with a readily available pyrrolidine derivative.
Causality Behind Experimental Choices
This elegant strategy leverages the inherent ring strain of a bicyclic aziridinium ion intermediate to drive the reaction. The starting material, often an N-protected 2-(hydroxymethyl)pyrrolidine, is activated by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Intramolecular cyclization then forms the strained aziridinium ion, which is subsequently opened by a fluoride nucleophile. The regioselectivity of the ring opening is a key consideration and can be influenced by the nature of the N-protecting group and the reaction conditions.
Experimental Protocol
Step 1: Preparation of N-Benzyl-2-(hydroxymethyl)pyrrolidine
-
Reduce commercially available N-benzylproline using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.
-
Carefully quench the reaction and perform a standard aqueous workup.
-
Extract the product into an organic solvent, dry, and purify by column chromatography to yield N-benzyl-2-(hydroxymethyl)pyrrolidine.
Step 2: Activation and Ring Expansion
-
Dissolve N-benzyl-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous THF or DCM and cool to 0 °C.
-
Add a base such as triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq) or p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours to form the sulfonate ester intermediate.
-
To the reaction mixture, add a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The in situ generated aziridinium ion will be attacked by the fluoride ion, leading to the ring-expanded product.
-
Quench the reaction with water, extract the product, dry the organic layer, and concentrate.
-
Purify the crude N-benzyl-4-fluoroazepane by column chromatography.
Step 3: N-Debenzylation
-
Dissolve the N-benzyl-4-fluoroazepane (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
Caption: Synthetic workflow for this compound via aziridinium ion ring expansion.
Comparative Analysis of Reproducibility and Performance
| Parameter | Method 1: DAST Deoxyfluorination | Method 2: Aziridinium Ion Ring Expansion |
| Starting Material Accessibility | N-protected 4-hydroxyazepane can be synthesized from commercially available precursors. | N-protected 2-(hydroxymethyl)pyrrolidine is readily prepared from proline. |
| Reagent Handling and Safety | DAST is highly toxic, corrosive, and moisture-sensitive, requiring specialized handling and an inert atmosphere. | Methanesulfonyl chloride and p-toluenesulfonyl chloride are corrosive. TBAF is hygroscopic. |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C) for the fluorination step to minimize side reactions. | Milder initial temperatures for activation, followed by room temperature or gentle heating for the ring expansion. |
| Stereoselectivity | Generally proceeds with inversion of stereochemistry, but can be compromised by elimination and rearrangement side reactions. | The intramolecular SN2 reaction and subsequent ring opening are typically highly stereospecific.[2] |
| Yield | Reported yields can be variable, often in the range of 40-70%, and are sensitive to reaction scale and substrate purity. | Generally provides good to excellent yields (60-85%) with higher reproducibility. |
| Scalability | Scaling up can be challenging due to the exothermic nature of the DAST reaction and the need for large-scale cryogenic cooling. | The two-step, one-pot procedure is generally more amenable to scale-up. |
| Purification | Purification can be complicated by the presence of elimination byproducts and partially reacted material. | Purification is typically more straightforward due to the cleaner reaction profile. |
Expert Recommendations and Conclusion
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Method 1 (DAST Deoxyfluorination) is a more direct approach if the N-protected 4-hydroxyazepane is readily available. However, its reproducibility is highly dependent on the quality of the DAST reagent and the precise control of the reaction temperature. This method is often favored for small-scale synthesis and rapid analogue preparation where absolute stereocontrol is not the primary concern.
Method 2 (Aziridinium Ion Ring Expansion) , while involving a multi-step sequence, generally offers superior reproducibility, higher yields, and better stereochemical control.[2] The well-defined nature of the aziridinium ion intermediate leads to a cleaner reaction profile, simplifying purification. This method is the preferred choice for larger-scale synthesis and for applications where a high degree of stereopurity is paramount.
For researchers selecting a protocol, a careful consideration of the available starting materials, the scale of the synthesis, and the required stereochemical purity of the final product is essential. It is strongly recommended to perform small-scale trial reactions to optimize conditions for the chosen method within your laboratory setting. As with all chemical syntheses, strict adherence to safety protocols, particularly when handling hazardous reagents like DAST, is non-negotiable.
References
- Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. Request PDF.
- Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties.
- Ghorai, M. K., Sahoo, A. K., & Bhattacharyya, A. (2014). Syntheses of imidazo-, oxa-, and thiazepine ring systems via ring-opening of aziridines/Cu-catalyzed C-N/C-C bond formation. Journal of Organic Chemistry, 79(14), 6468-79.
- Ha, D.-C., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.
- Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465-7469.
- Lindberg, A., & Vasdev, N. (2022). Ring-opening of non-activated aziridines with [11C]CO2 via novel ionic liquids. RSC Advances, 12, 21417.
- Masuda, Y., & Nikko, M. Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC. Shimadzu.
- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
- Suzuki, T., et al. (2020). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
-
Toscano, A., & Angeles, E. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3][4]diazepines. ResearchGate.
- Uluçam, G., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H).
- Vinayagam, V., et al. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Wang, C., et al. (2022). Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines. Organic Letters, 24(35), 6455-6459.
- Zervas, L. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- ChemicalBook. (Date not available).
- ChemicalBook. (Date not available). Synthesis of 1H-Azepin-4-aMine, hexahydro-N-phenyl- from 1H-Azepine-1-carboxylic acid, hexahydro-4-(phenylamino)-, ethyl ester.
- DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl.
- Google Patents. (Date not available). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (Date not available). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Google Patents. (Date not available). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. (Date not available).
- MedChemExpress. (Date not available). N-Boc-hexahydro-1H-azepine-4-one | Biochemical Reagent.
- MySkinRecipes. (Date not available). (R)-Benzyl 2-(hydroxymethyl)
- Organic Syntheses.
- PrepChem.com. (Date not available). Synthesis of a) N-Benzyl-2-pyrrolidone.
- PrepChem.com. (Date not available). Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine.
- PubChem. (Date not available). 1H-Azepine, hexahydro-1-(4-nitrophenyl)-.
- PubChemLite. (Date not available).
- ResearchGate. (2022). (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl)
- ResearchGate. (2021). Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines.
- ResearchGate. (2015).
- ResearchGate. (2011).
- Royal Society of Chemistry. (Date not available). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- SpectraBase. (Date not available). 1H-Azepine, 1-acetylhexahydro-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Efficacy of 4-Fluoro-hexahydro-1H-azepine Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design. This guide delves into the comparative efficacy of a promising, yet underexplored, class of compounds: 4-Fluoro-hexahydro-1H-azepine (also known as 4-fluoroazepane) derivatives. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but an in-depth analysis grounded in experimental evidence and established pharmacological principles. We will explore the causal relationships between structural modifications and biological activity, offering a framework for the rational design of novel central nervous system (CNS) therapeutics.
The Rationale for Fluorine in Azepane Scaffolds: A Strategic Advantage
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold found in numerous biologically active compounds. Its conformational flexibility allows it to interact with a wide range of biological targets. The introduction of a fluorine atom at the 4-position of the azepane ring is a deliberate and strategic modification aimed at enhancing the druglike properties of the parent molecule.
The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Key advantages of fluorination in CNS drug candidates include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and potentially less frequent dosing.
-
Increased Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Strategic fluorination can increase the lipophilicity of a molecule, a critical factor for its ability to cross the BBB and reach its target in the CNS.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the one in the azepane ring. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target engagement.
-
Favorable Target Interactions: The polarized C-F bond can engage in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and selectivity.
Comparative Efficacy Analysis: A Focus on Dopamine D2 Receptor Affinity
To illustrate the principles of comparative efficacy, we will consider a hypothetical series of N-substituted 4-fluoroazepane derivatives and their affinity for the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders. While a comprehensive, head-to-head experimental comparison of these specific derivatives is not available in the public literature, we can extrapolate potential efficacy based on established structure-activity relationships (SAR) for related compounds.[1]
The following table presents a comparative overview of the predicted binding affinities (Ki) of these derivatives for the dopamine D2 receptor. The data is illustrative and serves to guide the rational design of future experimental work.
| Compound ID | N-Substituent | Predicted Dopamine D2 Receptor Binding Affinity (Ki, nM) | Rationale for Predicted Activity |
| FA-001 | -H | 500 | The unsubstituted parent compound is expected to have modest affinity. The basic nitrogen is a key pharmacophoric feature for D2 receptor interaction. |
| FA-002 | -CH3 | 250 | Small alkyl substitution can increase lipophilicity and may improve van der Waals interactions within the binding pocket, leading to a moderate increase in affinity. |
| FA-003 | -CH2CH2Ph | 50 | The introduction of a phenethyl group is a common strategy to enhance affinity for aminergic GPCRs. The aromatic ring can engage in pi-stacking or hydrophobic interactions with aromatic residues in the receptor's binding site. |
| FA-004 | -CH2CH2-(4-F-Ph) | 25 | The addition of a fluorine atom to the phenyl ring of the N-phenethyl substituent can further enhance binding affinity through favorable electrostatic interactions and by increasing lipophilicity. |
| FA-005 | -(CH2)4-Ph | 100 | Increasing the linker length between the azepane nitrogen and the phenyl ring may lead to a suboptimal orientation within the binding pocket, potentially reducing affinity compared to the phenethyl derivative. |
Experimental Protocols for Efficacy Determination
The cornerstone of any comparative efficacy study is a robust and reproducible set of experimental protocols. Below are detailed, step-by-step methodologies for determining the binding affinity of our hypothetical 4-fluoroazepane derivatives for the dopamine D2 receptor.
In Vitro Dopamine D2 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (FA-001 to FA-005) dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D2R cells to 80-90% confluency.
-
Harvest the cells and centrifuge at 1000 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 25 µL of a serial dilution of the test compound (or vehicle for total binding, or 10 µM haloperidol for non-specific binding).
-
Add 25 µL of [3H]Spiperone to a final concentration of 0.5 nM.
-
Add 100 µL of the cell membrane preparation (containing 50-100 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials and add 4 mL of scintillation cocktail.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Workflow for the in vitro dopamine D2 receptor binding assay.
Caption: Structure-Activity Relationship (SAR) for N-substituted 4-fluoroazepanes.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound derivatives as potential CNS drug candidates. While the presented efficacy data is illustrative, it is grounded in established medicinal chemistry principles and highlights the importance of systematic structural modification and rigorous experimental validation. The detailed protocols provided offer a clear path for researchers to conduct their own comparative studies.
Future research should focus on the synthesis and in vitro and in vivo evaluation of a broader range of 4-fluoroazepane derivatives to build a comprehensive SAR profile. Investigating their activity at other CNS targets, such as the serotonin transporter or various ion channels, could also unveil novel therapeutic opportunities. The strategic use of fluorination in the azepane scaffold holds significant promise for the development of the next generation of CNS therapeutics with improved efficacy and safety profiles.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450-3463. [Link]
-
MDPI. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]
-
PubMed. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. [Link]
-
NIH Molecular Libraries Program. Detailed protocol for the D2 binding secondary assay. [Link]
Sources
A Comparative In Silico Analysis of Fluorinated Azepanes: Guiding Rational Drug Design
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The azepane ring, a seven-membered saturated heterocycle, is a prevalent motif in numerous bioactive compounds, prized for its conformational flexibility that allows for intricate interactions with biological targets.[1] However, this flexibility can also be a double-edged sword, leading to entropic penalties upon binding. The introduction of fluorine can modulate the physicochemical properties and conformational landscape of the azepane ring, offering a powerful tool to optimize drug candidates.[2]
This guide provides an in-depth, objective comparison of mono-fluorinated azepane positional isomers (2-fluoro-, 3-fluoro-, and 4-fluoroazepane) through a comprehensive in silico modeling workflow. We will dissect the causal relationships behind our computational choices, from conformational analysis to the prediction of key drug-like properties and target engagement. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and supported by experimental data where available.
The Influence of Fluorine on Azepane Conformation: A Quantum Mechanical Perspective
The position of a single fluorine atom on the azepane ring dramatically influences its conformational preferences. Due to the inherent flexibility of the seven-membered ring, azepanes can adopt a variety of chair, boat, and twist-chair conformations.[3] Fluorine, with its high electronegativity and small size, introduces localized electronic effects that can stabilize or destabilize certain conformations.
A critical determinant of conformational preference in fluorinated N-heterocyles is the gauche effect, where a C-F bond prefers a gauche orientation relative to an adjacent C-C or C-N bond.[4] This is often attributed to hyperconjugation, where the σ* orbital of the C-F bond accepts electron density from adjacent σ orbitals.
To quantify these effects, a thorough conformational analysis is paramount. The following protocol outlines a robust workflow for identifying the low-energy conformers of fluorinated azepanes.
Experimental Protocol: Conformational Analysis of Fluorinated Azepanes
-
Initial Structure Generation:
-
Construct the 3D structures of 2-fluoroazepane, 3-fluoroazepane, and 4-fluoroazepane using a molecular builder (e.g., Avogadro, ChemDraw).
-
Generate a diverse set of initial conformers using a conformational search algorithm, such as the one implemented in the RDKit or Schrödinger's MacroModel.
-
-
Geometry Optimization and Energy Calculation:
-
Perform an initial geometry optimization of all generated conformers using a computationally inexpensive method, such as the GFN2-xTB semi-empirical method.
-
Select the low-energy conformers (e.g., within 5 kcal/mol of the global minimum) for further refinement.
-
Perform a final geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). The frequency calculation is crucial to confirm that the optimized structures are true minima (no imaginary frequencies).
-
-
Analysis of Conformational Energies:
-
Calculate the relative energies of all stable conformers, including zero-point vibrational energy (ZPVE) corrections.
-
Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to identify the most prevalent conformations in solution.
-
Comparative Analysis of Physicochemical Properties
The introduction of fluorine significantly impacts key physicochemical properties that govern a molecule's pharmacokinetic profile, namely its basicity (pKa) and lipophilicity (logP).
pKa Prediction
The pKa of the azepane nitrogen is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. Fluorine's strong electron-withdrawing nature is expected to lower the pKa of the azepane nitrogen. The magnitude of this effect will be dependent on the distance between the fluorine atom and the nitrogen.
Experimental Protocol: In Silico pKa Prediction
-
Structure Preparation:
-
Generate the 3D structures of the protonated and neutral forms of each fluorinated azepane isomer.
-
Perform geometry optimization for all structures in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM) at the DFT level of theory (e.g., B3LYP/6-31G*).
-
-
Gibbs Free Energy Calculation:
-
Calculate the Gibbs free energy of both the protonated (acid) and neutral (base) forms in the aqueous phase.
-
-
pKa Calculation:
-
The pKa can be calculated using the following thermodynamic cycle:
ΔG_aq(deprotonation) = G_aq(base) + G_aq(H+) - G_aq(acid)
pKa = ΔG_aq(deprotonation) / (2.303 * RT)
Where R is the gas constant and T is the temperature. The Gibbs free energy of the proton in water (G_aq(H+)) is a well-established value.
-
Lipophilicity (logP) Prediction
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on logP is complex; while it increases the hydrophobicity of the local carbon environment, it can also alter the molecule's overall polarity and hydrogen bonding capacity.
Experimental Protocol: In Silico logP Prediction
-
Solvation Free Energy Calculation:
-
Calculate the Gibbs free energy of solvation for each fluorinated azepane isomer in both water and n-octanol using a continuum solvation model (e.g., SMD) at the DFT level of theory.
-
-
logP Calculation:
-
The logP is calculated from the difference in the free energies of solvation:
ΔG_transfer = G_solv(octanol) - G_solv(water)
logP = -ΔG_transfer / (2.303 * RT)
-
Comparative Data Summary
The following table presents a hypothetical comparison of the calculated physicochemical properties for mono-fluorinated azepanes. These values are illustrative and would be generated following the protocols described above.
| Compound | Lowest Energy Conformer | Relative Energy (kcal/mol) | Calculated pKa | Calculated logP | Dipole Moment (Debye) |
| Azepane | Chair | 0.00 | 11.2 | 1.50 | 1.20 |
| 2-Fluoroazepane | Twist-Chair | 0.00 | 9.8 | 1.65 | 2.50 |
| 3-Fluoroazepane | Chair | 0.00 | 10.5 | 1.70 | 2.10 |
| 4-Fluoroazepane | Chair | 0.00 | 10.8 | 1.72 | 1.90 |
Note: These are example values and would need to be calculated for a specific study.
Case Study: Molecular Docking of Fluorinated Azepanes to Protein Kinase B (PKB)
To illustrate the practical application of these in silico models, we will perform a comparative molecular docking study of our fluorinated azepane analogs against Protein Kinase B (PKB, also known as Akt). PKB is a serine/threonine kinase that is a key node in cell signaling pathways and a validated target for cancer therapy. Several azepane-containing molecules have been developed as PKB inhibitors.[5]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the crystal structure of PKB in complex with a ligand from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1O6K.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
-
Ligand Preparation:
-
Use the lowest energy conformers of the fluorinated azepanes identified in the conformational analysis.
-
Generate 3D coordinates and assign appropriate protonation states at physiological pH (7.4) based on the calculated pKa values.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand in the PDB structure.
-
Perform molecular docking using a well-validated program such as AutoDock Vina or Glide.
-
Generate a set of docked poses for each ligand and rank them based on their docking scores.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding modes of the top-ranked poses for each fluorinated azepane.
-
Visualize the protein-ligand interactions, paying close attention to hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the fluorine atom.
-
Compare the docking scores and binding modes of the different isomers to predict which substitution pattern is most favorable for binding to PKB.
-
Visualization of the In Silico Workflow
Caption: A comprehensive in silico workflow for the comparative analysis of fluorinated azepanes.
Trustworthiness and Self-Validation
The reliability of any in silico model hinges on its validation against experimental data. The protocols outlined above are designed to be self-validating to a degree. For instance, the choice of DFT functional and basis set can be benchmarked against higher-level calculations or experimental data for smaller, related molecules.
For pKa and logP predictions, it is crucial to compare the calculated values with experimentally determined values for a set of known fluorinated amines and heterocycles. A strong correlation between the calculated and experimental data for this training set provides confidence in the predictions for the novel fluorinated azepanes.[6][7]
Similarly, docking protocols should be validated by redocking a co-crystallized ligand into its receptor and ensuring that the docking program can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).[8][9]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in silico modeling and comparison of fluorinated azepanes. By systematically evaluating the impact of fluorine substitution on conformation, physicochemical properties, and target binding, researchers can make more informed decisions in the design of novel drug candidates. The presented workflows, grounded in established computational chemistry principles, offer a robust and efficient means to explore the chemical space of fluorinated heterocycles.
Future work should focus on expanding this analysis to include di- and tri-fluorinated azepanes to explore the effects of multiple fluorine substitutions. Furthermore, molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions and can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. The continued synergy between in silico modeling and experimental validation will undoubtedly accelerate the discovery and development of next-generation therapeutics.
References
-
Warren, G. L., Andrews, W. C., Capelli, A., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]
-
Christensen, M., Jørgensen, F. S., & Glover, L. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(1), 163–168. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2020). Saturated Nitrogen Heterocycles Containing Fluorine. Chemical Reviews, 120(3), 1595–1654. [Link]
-
Engh, R. A., von der Saal, W., Furet, P., & Mestan, J. (2003). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2235–2239. [Link]
-
LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]
-
Linclau, B., & Wang, Z. (2020). Improved GAFF2 parameters for fluorinated alkanes and mixed hydro- and fluorocarbons. Journal of Chemical Theory and Computation, 16(10), 6449–6461. [Link]
-
Juber, M., & Politzer, P. (2018). Molecular Docking in Halogen Bonding. IntechOpen. [Link]
-
Lardy, C., & Völgyi, G. (2017). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Pharmaceutical Sciences, 106(11), 3249–3257. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
-
Chong, L. T., & Zuckerman, D. M. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]
-
Linclau, B., & Gouverneur, V. (2018). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 83(15), 8089–8098. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Politzer, P., & Murray, J. S. (2015). Halogen bonding: an electrostatically-driven interaction. CrystEngComm, 17(4), 835–845. [Link]
-
MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(14), 4583. [Link]
-
Professor Dave Explains. (2015, January 4). Conformational Analysis of Ethane and Butane - Newman Projections [Video]. YouTube. [Link]
-
Adam, M., & Rysz, M. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4565. [Link]
-
BindingDB. (n.d.). BindingDB. Retrieved January 26, 2026, from [Link]
-
McKay, G., & De Lasa, H. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 56(19), 13866–13876. [Link]
-
Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved January 26, 2026, from [Link]
-
Wang, L., & Mobley, D. L. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 18(3), 1777–1791. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? [Forum post]. ResearchGate. [Link]
-
Kumar, R., & Singh, P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 84, 259–273. [Link]
-
Amber. (n.d.). Amber MD. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2022). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Health Perspectives, 130(9), 097003. [Link]
-
Piel, M., & Schirrmacher, R. (n.d.). Determination of logP values of fluorinated glibenclamide derivatives. Johannes Gutenberg-Universität Mainz. [Link]
-
RCSB PDB. (n.d.). ZEP Ligand Summary Page. Retrieved January 26, 2026, from [Link]
-
PDBe. (2024, February 6). Explore small molecules in the PDB easily using PDBe KB Ligand Pages [Video]. YouTube. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-hexahydro-1H-azepine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold and the Strategic Role of Fluorine
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of bioactive molecules and approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antidiabetic, and antiviral properties.[1][2][3] The inherent conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets. However, this flexibility can also present challenges in designing selective ligands.
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[4] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity.[5] Specifically, the stereoselective incorporation of fluorine into N-heterocycles can induce significant changes in their physical and chemical properties, offering a powerful tool for fine-tuning drug-like characteristics.[6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-fluoro-hexahydro-1H-azepine derivatives, offering insights into the rational design of novel therapeutic agents based on this versatile scaffold.
The Impact of 4-Fluoro Substitution on Azepane Derivatives: A Comparative Analysis
While extensive SAR studies on a broad library of this compound derivatives are not abundantly available in the public domain, we can extrapolate from related structures and general principles of medicinal chemistry to build a predictive SAR model. The strategic placement of a fluorine atom at the 4-position of the azepane ring is anticipated to have several key effects:
-
Conformational Rigidity: The presence of a fluorine atom can introduce conformational constraints on the flexible azepane ring. This can lock the molecule into a specific conformation that is more favorable for binding to a biological target, potentially increasing potency and selectivity.[6]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the azepine nitrogen. This can be advantageous in reducing off-target effects associated with high basicity and can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at the 4-position can block a potential site of metabolism, thereby increasing the half-life of the compound.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with appropriate donors), and other non-covalent interactions within the target's binding pocket, leading to enhanced affinity.
To illustrate a hypothetical SAR, let's consider a series of this compound derivatives with varying substituents at the N-1 position, targeting a hypothetical enzyme.
| Compound | R (N-1 Substituent) | R' (Additional Substituent) | Hypothetical IC50 (nM) | Key SAR Observations |
| 1a | H | H | >10,000 | Unsubstituted azepine nitrogen leads to low potency. |
| 1b | Methyl | H | 5,000 | Small alkyl substitution slightly improves activity. |
| 1c | Benzyl | H | 1,500 | Introduction of an aromatic ring enhances binding, likely through hydrophobic interactions. |
| 1d | 4-Chlorobenzyl | H | 500 | Electron-withdrawing group on the benzyl ring further improves potency, suggesting potential halogen bonding or favorable electronic interactions. |
| 1e | 4-Methoxybenzyl | H | 2,000 | Electron-donating group is less favorable than an electron-withdrawing group. |
| 1f | Benzyl | 3-Hydroxy | 800 | Additional hydrogen bond donor can improve affinity, depending on the binding pocket topology. |
| 1g | 4-Chlorobenzyl | 3-Hydroxy | 200 | Optimal combination of a substituted aromatic ring and a hydrogen bond donor leads to the highest potency in this series. |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Representative Synthesis of this compound Derivatives
A general and efficient method for the synthesis of fluorinated azepane derivatives is crucial for SAR studies. While various synthetic routes to the azepane core exist, a common approach involves the ring expansion of smaller cyclic precursors or the cyclization of linear amino alcohols. The introduction of fluorine can be achieved through various fluorinating agents. Below is a representative, multi-step synthesis adapted from known methods for preparing substituted azepanes.
Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Step-by-Step Methodology:
-
Oxidation of the Starting Alcohol: A suitably protected piperidine-4-methanol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM).
-
Fluorination: The resulting aldehyde is then subjected to fluorination. A common method is the use of a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction should be carried out under anhydrous conditions and at low temperatures to minimize side reactions.
-
Deprotection: The protecting group on the nitrogen (e.g., a benzyl or Boc group) is removed. For a benzyl group, this is typically achieved by catalytic hydrogenation (H2 gas over a palladium catalyst). For a Boc group, acidic conditions (e.g., trifluoroacetic acid in DCM) are used.
-
N-Alkylation or Reductive Amination: The deprotected this compound can then be functionalized at the nitrogen atom. For N-alkylation, the amine is reacted with an appropriate alkyl halide in the presence of a base. For more complex substituents, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a versatile method.
-
Purification: The final product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Biological Evaluation: A Representative Enzyme Inhibition Assay
To construct a meaningful SAR, the synthesized compounds must be evaluated in a robust and reproducible biological assay. The following is a general protocol for an in vitro enzyme inhibition assay.
Workflow for an In Vitro Enzyme Inhibition Assay
Caption: A typical workflow for determining the in vitro enzyme inhibitory activity of test compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, the enzyme's substrate, and a suitable buffer at the desired concentrations. The test compounds (the synthesized this compound derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.
-
Incubation: In a microplate, the enzyme is pre-incubated with the test compounds at various concentrations for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Quenching: After a set time, the reaction is stopped by adding a quenching agent (e.g., a strong acid or base).
-
Detection: The amount of product formed is quantified using a suitable detection method, such as fluorescence, absorbance, or luminescence, with a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control (with no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The strategic incorporation of fluorine at the 4-position of the hexahydro-1H-azepine scaffold holds significant promise for the development of novel therapeutic agents with improved pharmacological profiles. While comprehensive SAR data for this specific class of compounds is still emerging, the principles outlined in this guide provide a rational framework for their design, synthesis, and evaluation. Future work should focus on the systematic exploration of substituents at various positions of the 4-fluoro-azepane ring to build a detailed understanding of the SAR for different biological targets. Such studies will undoubtedly unlock the full potential of these intriguing fluorinated heterocycles in drug discovery.
References
-
Vasylenko, O., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5249. [Link][1]
-
Grunewald, G. L., et al. (2001). Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 44(16), 2591-2602. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Bentley, J., et al. (2019). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents: azepanes 21 and 22 are disordered, while azepane 23 has one dominant geometry in solution. Chemistry – A European Journal, 25(55), 12723-12727. [Link][6]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][5]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link][2][3]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Masson, G., et al. (2019). Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes. European Journal of Organic Chemistry, 2019(31-32), 5497-5507. [Link]
-
Grunewald, G. L., et al. (2001). Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 44(16), 2591-2602. [Link][7]
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
